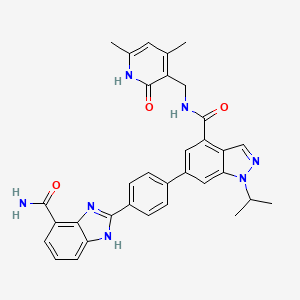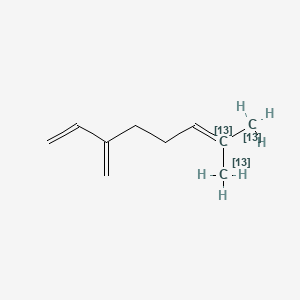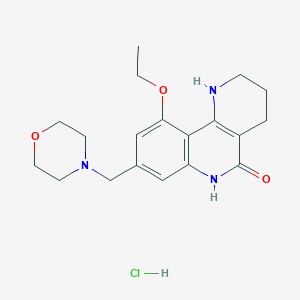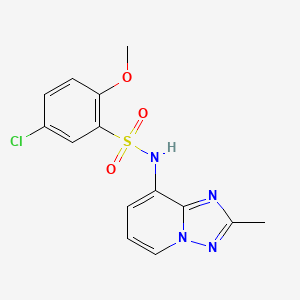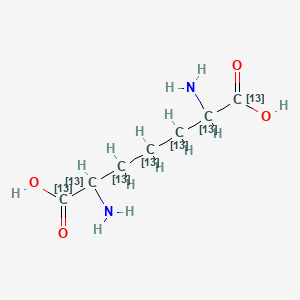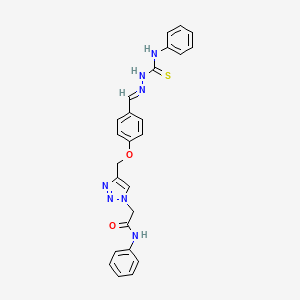
Clevidipine-15N,d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clevidipine-15N,d10 is a deuterated and nitrogen-15 labeled version of Clevidipine, a short-acting dihydropyridine calcium channel antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Clevidipine, as well as to investigate the effects of isotopic labeling on drug metabolism and action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clevidipine-15N,d10 involves the incorporation of deuterium and nitrogen-15 isotopes into the Clevidipine molecule. The general synthetic route includes the following steps:
Preparation of Deuterated Precursors: Deuterated precursors are synthesized by replacing hydrogen atoms with deuterium in the starting materials.
Incorporation of Nitrogen-15: Nitrogen-15 is introduced into the molecule through the use of nitrogen-15 labeled reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of deuterated and nitrogen-15 labeled precursors are synthesized.
Optimization of Reaction Conditions: Reaction conditions are optimized to ensure high yield and purity of the final product.
Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control measures to ensure its suitability for research purposes.
化学反応の分析
Types of Reactions
Clevidipine-15N,d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
Clevidipine-15N,d10 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Clevidipine.
Pharmacodynamic Studies: Helps in understanding the drug’s mechanism of action and its effects on biological systems.
Isotopic Labeling Studies: Investigates the effects of isotopic labeling on drug metabolism and action.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of Clevidipine and its analogs
作用機序
Clevidipine-15N,d10, like Clevidipine, acts as a calcium channel antagonist. It inhibits the influx of extracellular calcium across both myocardial and vascular smooth muscle cell membranes. This inhibition leads to the relaxation of smooth muscle cells, resulting in arterial dilation and reduced blood pressure. The molecular targets include voltage-dependent L-type calcium channels, which are crucial for the contraction of smooth muscle cells .
類似化合物との比較
Similar Compounds
Nicardipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Uniqueness of Clevidipine-15N,d10
This compound is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium and nitrogen-15 provides valuable insights into the drug’s metabolism and action, making it a powerful tool for scientific research .
特性
分子式 |
C21H23Cl2NO6 |
|---|---|
分子量 |
467.4 g/mol |
IUPAC名 |
3-O-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxymethyl) 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-(115N)1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,4D3,5D2,7D2,24+1 |
InChIキー |
KPBZROQVTHLCDU-SFPXMZOASA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCOC(=O)C1=C([15NH]C(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])[2H])C)C |
正規SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


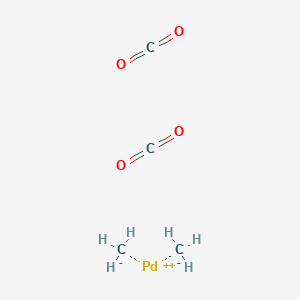
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
